molecular formula C8H11NO3 B8342147 4,5-Dimethoxy-2-methylpyridine 1-oxide

4,5-Dimethoxy-2-methylpyridine 1-oxide

Cat. No.: B8342147
M. Wt: 169.18 g/mol
InChI Key: PCUFYDHFOWTGFB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylpyridine 1-oxide is a pyridine derivative featuring methoxy groups at positions 4 and 5, a methyl group at position 2, and an N-oxide functional group at position 1. This compound belongs to the class of heteroaromatic N-oxides, which are widely studied for their unique electronic properties and applications in medicinal chemistry and materials science. The methoxy groups act as electron-donating substituents, enhancing the electron density of the pyridine ring, while the N-oxide group increases polarity and hydrogen-bonding capacity. However, analogous methods for related pyridine N-oxides (e.g., halogen displacement with methoxide) are well-documented .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4,5-dimethoxy-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H11NO3/c1-6-4-7(11-2)8(12-3)5-9(6)10/h4-5H,1-3H3

InChI Key

PCUFYDHFOWTGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])OC)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

a. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 4,5-Dimethoxy-2-methylpyridine 1-oxide. For instance, derivatives of pyridine compounds have been synthesized and tested against viral infections. In particular, modifications at the 4-position of the quinazoline core have shown significant antiviral activity, suggesting that similar structural frameworks may enhance the efficacy of this compound in combating viral pathogens .

b. Impurity Profiling in Pharmaceuticals

This compound is utilized in the pharmaceutical industry for impurity profiling during the production of Donepezil, a medication used for Alzheimer's disease. The compound serves as a standard reference for assessing impurities according to regulatory guidelines set forth by the FDA . This application is critical for ensuring the safety and efficacy of pharmaceutical products.

Material Science Applications

a. Synthesis of Coordination Compounds

This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can lead to the development of new materials with unique electronic and optical properties. For example, studies have synthesized heteroleptic Iridium(III) compounds using this pyridine derivative as a ligand, demonstrating its versatility in creating luminescent materials .

b. Catalytic Applications

The compound's N-oxide functionality allows it to participate in various catalytic reactions. Its incorporation into catalytic systems can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Research Tool Applications

a. Chemical Biology Studies

In chemical biology, this compound is used as a research tool to study biological pathways and mechanisms. Its structural properties allow researchers to investigate interactions with biological macromolecules, contributing to the understanding of cellular processes .

b. Structure-Activity Relationship Studies

The compound serves as a model for structure-activity relationship (SAR) studies aimed at discovering new pharmacological agents. By modifying its structure and observing changes in biological activity, researchers can identify key features that enhance therapeutic effects .

Case Study 1: Antiviral Efficacy
A study conducted on derivatives of pyridine compounds demonstrated that specific modifications could significantly enhance antiviral activity against Bovine Viral Diarrhea Virus (BVDV). The most promising derivatives exhibited EC50 values below 10 μM, indicating strong potential for therapeutic applications.

Case Study 2: Pharmaceutical Impurity Profiling
In the context of Donepezil production, this compound was employed as a reference standard during impurity profiling. This application ensured compliance with regulatory standards and contributed to the overall quality assurance process in pharmaceutical manufacturing.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares 4,5-Dimethoxy-2-methylpyridine 1-oxide with three structurally related compounds derived from the evidence:

Compound Core Structure Substituents Electronic Effects Synthesis Method
This compound Pyridine N-oxide 2-methyl; 4,5-dimethoxy Strong EDG (methoxy), polar N-oxide Likely NaOCH₃ substitution in dioxane
2-[(4,5-Dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide () Pyridine N-oxide 2-thioimidazolidine EDG (thioether), bulky substituent Reaction of 2-bromopyridine 1-oxide with imidazolidine-2-thione in chloroform/ethanol, 12h heating
5-(3,4-Dimethoxyphenyl)-3-phenylpyrazole-1-carboximidamide () Pyrazole 3-phenyl; 5-(3,4-dimethoxyphenyl) EDG (methoxy on phenyl), planar carboximidamide Multi-step condensation, aryl substitution
5-Alkynyl-2-methyl-4-methoxypyridazin-3(2H)-one () Pyridazinone 2-methyl; 4-methoxy; 5-alkynyl EDG (methoxy), EWG (alkynyl) NaOCH₃ substitution of 4-chloro precursor in dioxane
Key Observations:
  • Electronic Effects: The dimethoxy groups in this compound enhance electron density, similar to the 3,4-dimethoxyphenyl group in the pyrazole derivative . However, the N-oxide group introduces greater polarity compared to pyridazinones or pyrazoles.

Solubility and Physicochemical Properties

  • Polarity: The N-oxide group and methoxy substituents render this compound highly polar, likely soluble in polar aprotic solvents (e.g., DMSO, methanol). This contrasts with the pyridazinone in , where alkynyl groups may reduce polarity .
  • Comparative Solubility Trends: Pyridine N-oxides (e.g., ): Moderate solubility in ethanol/chloroform due to thioether . Pyrazoles (): Lower solubility in water due to aromatic carboximidamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dimethoxy-2-methylpyridine 1-oxide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic substitution : React 4,5-dimethoxy-2-methylpyridine with an oxidizing agent (e.g., H₂O₂ in acetic acid) under controlled temperatures (60–80°C). Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust stoichiometry of oxidizing agents (e.g., molar ratios of 1:1.2 for pyridine:H₂O₂) and reaction time (4–8 hours) to minimize byproducts like overoxidized species. Use inert atmospheres (N₂/Ar) to prevent decomposition .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves yield (>75%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation :
  • ¹H/¹³C NMR : Key peaks include methoxy groups (δ 3.8–4.0 ppm) and pyridine-N-oxide protons (δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 184.1 (calculated for C₈H₁₀NO₃⁺) .
  • Purity assessment : HPLC with C18 column (acetonitrile/water, 70:30; retention time ~6.2 min) .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :

  • Storage : Keep in amber glass vials at 2–8°C under inert gas (argon). Avoid moisture and prolonged exposure to light to prevent hydrolysis or N-oxide decomposition .
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. Avoid contact with strong acids/bases, which may trigger decomposition to pyridine derivatives .

Advanced Research Questions

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic conditions (pH <3) : Hydrolysis of methoxy groups to hydroxyl derivatives, confirmed via LC-MS. Kinetic studies show t₁/₂ of 12 hours at pH 2 .
  • Thermal stability : Decomposes above 150°C, releasing CO and CH₃ radicals (detected via GC-MS). Use TGA/DSC to map thermal thresholds .
  • Table : Degradation Products Under Stress Conditions
ConditionMajor ProductDetection Method
pH 2, 25°C4,5-Dihydroxy-2-methylpyridineHPLC-UV (λ=254 nm)
150°C, dry2-Methylpyridine fragmentsGC-MS (EI mode)

Q. How does this compound interact with metallic surfaces or nanoparticles in catalytic systems?

  • Methodological Answer :

  • Adsorption studies : Use quartz crystal microbalance (QCM) to measure binding affinity on Au/Pt surfaces. DFT calculations predict preferential adsorption via N-oxide moiety .
  • Catalytic applications : Test as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with/without the compound to assess coordination efficiency .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO/LUMO energies to identify sites for radical attack (e.g., methoxy groups) .
  • Kinetic modeling : Simulate reaction pathways using Gaussian or ORCA software. Validate with experimental EPR data to detect radical intermediates .

Q. How does this compound participate in multi-step syntheses of bioactive heterocycles?

  • Methodological Answer :

  • Intermediate in alkylation : React with Grignard reagents (e.g., MeMgBr) to form 2-methyl-N-oxide derivatives. Subsequent cyclization with aldehydes yields fused pyridine-oxazepine systems .
  • Case study : Use in synthesizing antifungal agents via Huisgen cycloaddition. Monitor regioselectivity using ¹H NMR .

Q. What ecotoxicological assessments are recommended for this compound?

  • Methodological Answer :

  • Aquatic toxicity : Perform OECD Test 201 on Daphnia magna (48-hour EC₅₀). Reported LC₅₀ >100 mg/L, indicating low acute toxicity .
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₅. Data suggests <10% degradation in 28 days, classifying it as persistent .

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